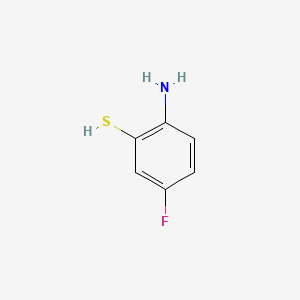

2-Amino-5-fluorobenzenethiol

描述

Nomenclature and Chemical Identification in Scholarly Literature

Accurate identification of chemical compounds is paramount in scientific research. The following sections detail the standardized naming and numbering systems for 2-Amino-5-fluorobenzenethiol.

IUPAC Naming Conventions for this compound

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to IUPAC nomenclature, the compound is named This compound . nih.gov This name clearly indicates the presence of a benzenethiol (B1682325) backbone with an amino group at the second position and a fluorine atom at the fifth position.

Common Synonyms and Abbreviations in Academic Contexts

In addition to its formal IUPAC name, this compound is also known by several synonyms in scientific literature and chemical databases. These include:

2-Amino-5-fluorothiophenol nih.gov

5-Fluoro-2-aminobenzenethiol nih.gov

4-Fluoro-2-mercaptoaniline nih.gov

CAS Registry Number and EC Number for Database Referencing

For unambiguous identification in chemical databases, specific numerical identifiers are assigned to compounds. The CAS Registry Number for this compound is 33264-82-3 . nih.govnih.gov Its European Community (EC) Number is 846-234-4 . nih.gov These numbers are essential for searching and retrieving information about the compound from various chemical and regulatory databases.

Contextual Significance within Fluorinated Organic Chemistry

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. This has made fluorinated compounds a major focus in various fields of chemical research, including pharmaceuticals and materials science. nih.govtandfonline.com The fluorine atom in this compound imparts specific characteristics to the molecule. Due to fluorine's high electronegativity, the C-F bond is highly polarized, which can influence the molecule's reactivity and interactions. nih.gov Furthermore, the substitution of hydrogen with fluorine can enhance metabolic stability and bioavailability in drug candidates, a key consideration in medicinal chemistry. tandfonline.comresearchgate.net

The presence of three distinct functional groups—amino, fluoro, and thiol—on the benzene (B151609) ring makes this compound a valuable intermediate in the synthesis of more complex molecules. The thiol group, in particular, is reactive and can participate in various coupling reactions.

Overview of Research Trajectories for Aminobenzenethiols and Fluorinated Analogues

Research involving aminobenzenethiols and their fluorinated derivatives is diverse. These compounds serve as precursors for the synthesis of a wide range of heterocyclic compounds, such as benzothiazoles, which are known to possess various biological activities. For instance, studies have explored the synthesis of benzothiazole (B30560) derivatives from this compound as potential anticancer agents. researchgate.net The resulting compounds have been evaluated for their ability to inhibit the growth of cancer cell lines.

The synthesis of novel compounds from aminobenzenethiols often involves multi-step reaction sequences. For example, this compound can be used as a starting material to create more complex structures through reactions that modify its functional groups. researchgate.net The development of efficient synthetic routes to these derivatives is an active area of research.

Furthermore, the broader class of fluorinated organic compounds is of significant interest. Only a small number of organofluorine compounds are found in nature, making laboratory synthesis the primary source of these molecules for research and application. tcichemicals.comacs.org The unique properties conferred by fluorine continue to drive the exploration of new fluorinated compounds and their potential applications. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

2-amino-5-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEWNVDJDYMWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80313302 | |

| Record name | 2-amino-5-fluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33264-82-3 | |

| Record name | 33264-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-fluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-fluorobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-FLUOROBENZENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ2XH5WHF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-Amino-5-fluorobenzenethiol

The preparation of this compound can be achieved through several pathways, with the hydrolysis of a benzothiazole (B30560) precursor being a prominent method.

A robust and frequently employed method for synthesizing aminothiophenols is the alkaline hydrolysis of the corresponding 2-aminobenzothiazole. This approach is effective for producing this compound. The process typically involves heating the precursor, 6-fluoro-2-aminobenzothiazole, with a strong base like potassium hydroxide (B78521) in a suitable solvent system. google.com This reaction cleaves the thiazole (B1198619) ring to yield the potassium salt of 2-amino-5-fluorothiophenol, which can then be neutralized to afford the final product. google.com A patent describes a high-yield process where heating 6-fluoro-2-aminobenzothiazole with aqueous potassium hydroxide, followed by cooling and phase separation, results in an aqueous solution of the potassium salt of 2-amino-5-fluorothiophenol with a reported yield of 99.7%. google.com

The necessary precursor, 6-fluoro-2-aminobenzothiazole, is itself synthesized from a substituted thiourea (B124793). The synthesis begins with 4-fluoroaniline, which reacts with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, to form 1-(4-fluorophenyl)thiourea. chemicalbook.com This thiourea derivative then undergoes oxidative cyclization to form the benzothiazole ring. A common method for this cyclization involves using bromine in a solvent like chloroform (B151607) or acetic acid. tandfonline.comresearchgate.net Another industrial-scale approach uses concentrated sulfuric acid as the medium for cyclization, which can produce high-purity 2-amino-5-fluorobenzothiazole (B1268510) (isomeric with 6-fluoro-2-aminobenzothiazole) with yields between 65-82% without the need for chromatography. google.com

Table 1: Synthesis of 6-fluoro-2-aminobenzothiazole Precursor

| Step | Reactant | Reagent(s) | Product | Reference(s) |

|---|---|---|---|---|

| 1 | 4-fluoroaniline | Ammonium thiocyanate, Hydrochloric acid | 1-(4-fluorophenyl)thiourea |

While various methods exist for synthesizing aminothiophenols, some traditional approaches are unsuitable for producing this compound due to a lack of regioselectivity and harsh reaction conditions.

Herz Reaction: The Herz reaction, which involves treating an aniline (B41778) with sulfur monochloride, is a common method for preparing 2-aminothiophenols via a 1,2,3-benzodithiazolium salt intermediate. mdpi.com However, this reaction is not effective for producing 2-amino-3-fluorobenzenethiol (B1601528) (an isomer of the target compound) because unwanted chlorination occurs at multiple positions on the aromatic ring. tandfonline.com This issue of poor regioselectivity makes it a challenging route for specifically substituted aminothiophenols.

Thiocyanation: Another classical method is the direct thiocyanation of an arylamine using a thiocyanate salt and an oxidizing agent. nih.govacs.org This approach also suffers from a lack of selectivity, as the thiocyano group can be introduced at both the ortho and para positions relative to the amino group. tandfonline.comnih.gov Furthermore, many thiocyanation methods require metal catalysts, long reaction times, or harsh conditions, which can limit their applicability and environmental friendliness. nih.govacs.org

To circumvent the limitations of traditional methods, improved synthetic strategies have been developed. The preparation via alkaline hydrolysis of 2-aminobenzothiazoles is considered an improved method because it avoids the selectivity issues inherent in the Herz reaction and direct thiocyanation. tandfonline.com

Another effective synthetic route starts from 2,2′-disulfanediylbis(4-fluoroaniline). This method involves two main steps:

Reduction: The disulfide bond is cleaved using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent mixture such as tetrahydrofuran (B95107) (THF) and methanol. This step generates the free this compound in situ. mdpi.com

Protection/Derivatization: The crude thiol is highly reactive and is typically used immediately in the next step, for instance, by reacting it with a protecting group like p-methoxybenzyl chloride to form a more stable derivative. mdpi.com

This approach offers the advantage of starting from a different, accessible material and proceeding through a controlled reduction to generate the desired thiol. mdpi.com

Methods Involving Alkaline Hydrolysis of Benzothiazoles

Precursor Synthesis and Derivatization Strategies Utilizing this compound

This compound is a key starting material for synthesizing more complex molecules, most notably benzothiazole derivatives, which are prevalent in pharmacologically active compounds. mdpi.commdpi.com

The condensation of 2-aminothiophenols with various electrophilic partners is a cornerstone of benzothiazole synthesis. mdpi.commdpi.com this compound readily undergoes cyclocondensation reactions with reagents such as carboxylic acids, acyl chlorides, and aldehydes to form 2-substituted 6-fluorobenzothiazoles. mdpi.comjapsonline.comjapsonline.com

A prominent example involves the synthesis of benzothiazole–carboxamide hybrids with potential anticancer activity. japsonline.comjapsonline.com In this multi-step synthesis, this compound is first reacted with an acyl chloride to construct the benzothiazole core.

Table 2: Initial Derivatization of this compound

| Reactant A | Reactant B | Solvent | Product | Reference(s) |

|---|

The reaction is typically performed by adding 2-chloroacetyl chloride to a solution of this compound in acetic acid and refluxing the mixture. japsonline.com The resulting intermediate, 2-(chloromethyl)-6-fluorobenzothiazole, serves as a versatile platform that can be further modified, for example, through hydrolysis to an alcohol, subsequent oxidation to a carboxylic acid, and finally coupling with various amines to produce a library of amide derivatives. japsonline.comjapsonline.com This strategy highlights the utility of this compound as a foundational element for building complex, biologically relevant molecules.

Formation of 1,4-Benzothiazine Derivatives

This compound is a key precursor for the synthesis of various 1,4-benzothiazine derivatives, which are known for their wide range of biological activities. researchgate.netnih.gov

The condensation of 2-aminobenzenethiols with β-diketones or β-ketoesters in the presence of an oxidizing agent like dimethyl sulfoxide (B87167) (DMSO) is a common method for synthesizing 4H-1,4-benzothiazines. researchgate.netnih.gov This reaction is believed to proceed through an enaminoketone intermediate. researchgate.net For instance, 7-fluoro-4H-1,4-benzothiazines have been synthesized by condensing this compound with various β-diketones/β-ketoesters in DMSO. nih.gov The reaction involves both condensation and oxidative cyclization steps to form the final benzothiazine ring system. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | β-Diketone/β-Ketoester | 7-fluoro-4H-1,4-benzothiazine | nih.gov |

| 2-amino-3-chloro-5-fluorobenzenethiol | Compounds with active methylene (B1212753) groups | Fluorinated 4H-1,4-benzothiazines | researchgate.net |

A series of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives have been synthesized from chloro-substituted-2-amino-5-fluorobenzenethiol in a one-step process. nih.gov These compounds have been evaluated for their potential as antimicrobial agents. nih.gov

Analogously, 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues have been prepared from chloro-substituted-2-amino-5-fluorobenzenethiol. nih.gov These compounds have also been investigated for their antimicrobial properties. nih.gov

Reactions with Chalcones to Form Benzothiazepines

The reaction of 2-aminobenzenethiols with chalcones (1,3-diaryl-2-propen-1-ones) is a well-established method for the synthesis of 1,5-benzothiazepines. nih.govasianpubs.orgresearchgate.net This reaction typically proceeds via a thia-Michael addition followed by an intramolecular cyclization. researchgate.net The synthesis of 8-substituted-2,5-dihydro-4-(2-furyl)-2-(3,4-dimethoxyphenyl)-1,5-benzothiazepines has been achieved by reacting 5-substituted-2-aminobenzenethiols with a chalcone (B49325) in the presence of a catalytic amount of aluminum nitrate (B79036) in ethanol. asianpubs.org The use of ionic liquids as a green and reusable medium has also been explored for this transformation, with the choice of ionic liquid influencing whether the reaction proceeds as a one-pot synthesis or a stepwise process. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reference |

| 5-substituted-2-aminobenzenethiols | 1-(2-furyl)-3-(3,4-dimethoxyphenyl)-2-propenone | 8-substituted-2,5-dihydro-4-(2-furyl)-2-(3,4-dimethoxyphenyl)-1,5-benzothiazepines | asianpubs.org |

| 2-aminothiophenols | Chalcones | 2,4-disubstituted 1,5-benzothiazepines | researchgate.net |

Applications in the Synthesis of Naphthoquinone Derivatives

This compound serves as a valuable precursor in the synthesis of complex heterocyclic structures fused with a naphthoquinone core. Its dual reactivity, stemming from the amino and thiol functional groups, allows for the construction of phenothiazine-type systems when reacted with suitable naphthoquinone derivatives.

A primary synthetic route involves the condensation reaction between the zinc salt of an aminobenzenethiol and a halogenated naphthoquinone. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with the zinc salt of 2-amino-4-fluorobenzenethiol (B162622), a constitutional isomer of the title compound, results in the formation of 2-fluoro-phenothiazin-7-ol asianpubs.org. This suggests a similar pathway is viable for this compound, leading to the corresponding fluorophenothiazine derivative. The reaction proceeds through nucleophilic substitution of the chlorine atoms by the thiol, followed by an intramolecular cyclization involving the amino group.

Another significant approach is the reaction with 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone). Thiol additions to lawsone can be achieved under various conditions, including microwave irradiation in an aqueous medium, which represents a greener alternative. frontiersin.org The reaction of lawsone with various fluorinated benzenethiols, such as 2-fluorobenzenethiol and 4-fluorobenzenethiol, has been reported to yield the corresponding 2-(arylthio)-3-hydroxy-1,4-naphthoquinone derivatives. frontiersin.org By extension, this compound is expected to react similarly, with the thiol group adding to the C3 position of the naphthoquinone ring. The amino group on the phenyl ring would then be available for subsequent cyclization or derivatization to build further molecular complexity.

The synthesis of these derivatives often involves a multi-step process, starting with the reaction of a halo-naphthoquinone with the thiol, followed by further modifications. For example, 2,3-dichloro-1,4-naphthoquinone can be reacted with various thiols to produce 2-(aryl/alkyl)thio-3-chloro-1,4-naphthoquinones. jcsp.org.pkresearchgate.net These intermediates can then undergo reaction with reagents like sodium azide (B81097) to introduce an amino group, forming 2-amino-3-(arylthio)naphthalene-1,4-dione derivatives. jcsp.org.pkresearchgate.net This modular approach allows for the synthesis of a diverse library of substituted naphthoquinones.

Table 1: Synthesis of Naphthoquinone Derivatives from Thiol Precursors

| Naphthoquinone Substrate | Thiol Reagent | Reaction Conditions | Product Type | Reference |

| 2,3-dichloro-1,4-naphthoquinone | Zinc salt of 2-amino-4-fluorobenzenethiol | Condensation | Fluorophenothiazinol | asianpubs.org |

| 2-hydroxy-1,4-naphthoquinone (Lawsone) | 2-fluorobenzenethiol | Microwave irradiation, Water, 50°C | 2-((2-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione | frontiersin.org |

| 2,3-dichloro-1,4-naphthoquinone | Various aryl thiols | Base-catalyzed substitution | 2-(arylthio)-3-chloro-1,4-naphthoquinone | jcsp.org.pkresearchgate.net |

| 2-(Arylthio)-3-chloro-1,4-naphthoquinone | Sodium Azide (NaN₃) | DMF, Reflux | 2-Amino-3-(arylthio)naphthalene-1,4-dione | jcsp.org.pkresearchgate.net |

Derivatization for Pharmacological Activity (e.g., thiadiazoles)

The structural framework of this compound is a precursor not only to benzothiazoles but can also be conceptually utilized in the synthesis of other pharmacologically relevant heterocycles, such as 1,3,4-thiadiazoles. Although direct conversion is not typical, its functional groups can be incorporated into intermediates suitable for thiadiazole ring formation. The 2-amino-5-substituted-1,3,4-thiadiazole scaffold is of significant interest due to its presence in compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. nih.gov

A prevalent method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives. nih.govsbq.org.br A plausible synthetic strategy would involve reacting a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like polyphosphoric acid or phosphorus oxychloride. nih.govresearchgate.net In this context, a derivative of this compound, such as (2-amino-5-fluorophenylthio)acetic acid, could serve as the carboxylic acid component, leading to a thiadiazole ring bearing the fluorinated aminothiophenyl moiety.

Another key synthetic route is the oxidative cyclization of thiosemicarbazones, which are formed by the condensation of an aldehyde with thiosemicarbazide. nih.govnih.gov The resulting thiosemicarbazone can be cyclized using reagents such as ferric chloride or iodine to yield the 2-amino-1,3,4-thiadiazole (B1665364) derivative. nih.govnih.gov

Furthermore, direct cyclization of thiosemicarbazide with carbon disulfide in the presence of a base is a common method for producing 2-amino-5-mercapto-1,3,4-thiadiazole. sbq.org.brconnectjournals.com This core structure can then be further functionalized. For instance, the mercapto group can be alkylated to introduce various side chains, including those derived from or containing the this compound structure. researchgate.netnih.gov

Table 2: General Synthetic Routes to 2,5-Disubstituted-1,3,4-Thiadiazoles

| Starting Materials | Key Reagents | Product Type | Mechanism | Reference |

| Carboxylic Acid + Thiosemicarbazide | H₂SO₄, PPA, POCl₃ | 2-Amino-5-substituted-1,3,4-thiadiazole | Acylation followed by dehydrative cyclization | nih.govsbq.org.br |

| Aldehyde + Thiosemicarbazide | I₂, FeCl₃ | 2-Amino-5-substituted-1,3,4-thiadiazole | Formation of thiosemicarbazone, then oxidative cyclization | nih.govnih.gov |

| Thiosemicarbazide + Carbon Disulfide | Base (e.g., KOH), then acid | 2-Amino-5-mercapto-1,3,4-thiadiazole | Cyclization via dithiocarboxylate intermediate | sbq.org.brconnectjournals.com |

| Thiosemicarbazide + Acyl Chloride | N/A | 2-Amino-5-substituted-1,3,4-thiadiazole | Direct cyclization | nih.gov |

Green Chemistry Approaches in the Synthesis of Related Compounds

The principles of green chemistry, which advocate for the reduction of waste, use of safer solvents, and improved energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds related to this compound, such as benzothiazoles. acs.orgmlsu.ac.in These approaches aim to create more sustainable and environmentally benign synthetic processes.

A significant green advancement is the use of water as a reaction solvent. The synthesis of 2-aminobenzothiazoles, structurally related to compounds derived from this compound, has been efficiently carried out in water. rsc.org The reaction of 2-aminothiophenols with isothiocyanates shows a significant rate acceleration in water compared to conventional volatile organic solvents, highlighting water's beneficial role as an environmentally friendly medium. rsc.org

Microwave-assisted synthesis is another cornerstone of green chemistry that has been successfully applied to reactions involving related structures. This technique often leads to dramatically reduced reaction times, milder reaction conditions, and improved yields. researchgate.net The synthesis of thio-derivatives of lawsone, for example, has been efficiently performed using microwave irradiation, shortening the reaction time to minutes. frontiersin.org Solvent-free, microwave-promoted reactions represent a particularly green approach for generating various heterocyclic compounds. researchgate.netmdpi.com

The use of efficient and recyclable catalysts is also a key principle. mlsu.ac.in For the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes, catalysts such as a mixture of H₂O₂/HCl or ammonium chloride (NH₄Cl) in a methanol-water solvent system have been reported. nih.gov These methods are advantageous due to their use of readily available, less hazardous reagents and potential for catalyst recycling. nih.gov Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have also emerged as promising green media, acting as both the solvent and catalyst in multicomponent reactions to produce α-aminophosphine oxides and phosphonates. rsc.org Such systems offer benefits like cost-effectiveness, reusability, and biodegradability.

Table 3: Green Chemistry Strategies for Synthesizing Related Heterocycles

| Green Approach | Example Application | Advantages | Reference |

| Alternative Solvents | Synthesis of 2-aminobenzothiazoles from 2-aminothiophenols in water. | Environmentally benign, significant rate acceleration, high efficiency. | rsc.org |

| Synthesis of α-aminophosphorous derivatives using a deep eutectic solvent (DES). | Cost-effective, reusable, biodegradable, solvent acts as catalyst. | rsc.org | |

| Energy Efficiency | Microwave-assisted synthesis of lawsone thio-derivatives. | Drastically reduced reaction times (minutes vs. hours), improved yields. | frontiersin.org |

| Microwave-assisted, solvent-free synthesis of various heterocycles. | Eliminates solvent waste, short reaction times, milder conditions. | researchgate.net | |

| Catalysis | H₂O₂/HCl catalyzed synthesis of benzothiazoles. | Use of a simple and effective catalytic system. | nih.gov |

| NH₄Cl as a recyclable catalyst for benzothiazole synthesis. | Recyclable catalyst, mild conditions, high yield. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like fluorine. researchgate.net

Proton NMR (¹H NMR) Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 2-Amino-5-fluorobenzenethiol displays distinct signals corresponding to the aromatic protons, the amino group protons, and the thiol proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

In a deuterated dimethyl sulfoxide (B87167) (d6-DMSO) solvent, the aromatic protons of a related compound, 2-Amino-5-fluorothiophenol disulfide, exhibit characteristic splitting patterns and chemical shifts. amazonaws.com The proton at position 4 (H-4) appears as a triplet of doublets, while the proton at position 6 (H-6) presents as a doublet of doublets, and the proton at position 3 (H-3) also shows as a doublet of doublets. amazonaws.com The amino group (NH₂) protons typically appear as a broad singlet. amazonaws.com

Table 1: ¹H NMR Data for a Related Disulfide Compound in d6-DMSO amazonaws.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 7.01 | td | J = 3.0, 8.5 |

| H-6 | 6.85 | dd | J = 3.0, 8.8 |

| H-3 | 6.76 | dd | J = 5.0, 9.0 |

| NH₂ | 5.42 | brs | - |

Data is for 2-Amino-5-fluorothiophenol disulfide, a closely related derivative.

Carbon-13 NMR (¹³C NMR) Chemical Shifts

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzene ring are influenced by the attached functional groups (amino, fluoro, and thiol).

For a derivative of this compound, the ¹³C NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for each carbon atom. rsc.org The carbon atom attached to the fluorine (C-F) exhibits a large coupling constant (¹JC-F), which is a characteristic feature. rsc.org The chemical shifts of the other aromatic carbons are also influenced by the substituents. rsc.org

Table 2: ¹³C NMR Data for a Derivative of this compound in CDCl₃ rsc.org

| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| C-F | 161.4 | d, J = 243.6 |

| C-N | 149.8 | |

| C-S | 136.6 | d, J = 11.0 |

| Aromatic CH | 129.1 | d, J = 22.0 |

| Aromatic CH | 123.6 | d, J = 9.3 |

| Aromatic CH | 114.7 | d, J = 24.5 |

| Aromatic CH | 107.8 | d, J = 26.5 |

Data is for a derivative formed in a reaction with an acetylene.

Fluorine-19 NMR (¹⁹F NMR) Characteristics

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. biophysics.org The chemical shift of the fluorine atom in this compound provides valuable information about its electronic environment. The wide chemical shift range of ¹⁹F NMR allows for clear signal separation, making it an excellent tool for analysis. chemrxiv.org The coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) can further aid in structural assignment. researchgate.net

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. vscht.cz The IR spectrum of this compound exhibits characteristic absorption bands for the N-H, S-H, C-F, and C=C bonds.

The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The S-H stretching vibration of the thiol group is generally weak and appears around 2550-2600 cm⁻¹. The C-F stretching vibration gives a strong absorption band in the range of 1000-1400 cm⁻¹. The aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| Amino (NH₂) | N-H stretch | 3300-3500 |

| Thiol (S-H) | S-H stretch | 2550-2600 |

| Aromatic C-H | C-H stretch | ~3030 |

| Fluoro (C-F) | C-F stretch | 1000-1400 |

| Aromatic C=C | C=C stretch | 1450-1600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. acdlabs.com The molecular formula of this compound is C₆H₆FNS, which corresponds to a molecular weight of approximately 143.18 g/mol . nih.govnih.gov

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aromatic amines and thiols include the loss of small neutral molecules or radicals. libretexts.orgplos.org For this compound, potential fragmentation could involve the loss of H, NH₂, SH, or other fragments, leading to the formation of characteristic fragment ions. nsf.gov

Integration of Spectroscopic Data for Structural Confirmation

The definitive structural elucidation of this compound is achieved by integrating the data from NMR, IR, and MS. researchgate.netnih.gov

NMR spectroscopy confirms the presence and connectivity of the protons and carbons in the substituted benzene ring, and the ¹⁹F NMR confirms the presence and environment of the fluorine atom. chemicalbook.comzenodo.org

IR spectroscopy identifies the key functional groups: the amino (NH₂), thiol (SH), and fluoro (C-F) groups, as well as the aromatic ring.

Mass spectrometry confirms the molecular weight of the compound and provides fragmentation patterns that are consistent with the proposed structure. biophysics.orgchemrxiv.org

Together, these spectroscopic techniques provide a complete and unambiguous characterization of the molecular structure of this compound.

Challenges in Spectroscopic Characterization of Related Compounds

The spectroscopic characterization of substituted aminobenzenethiols is not without its difficulties. Several factors can complicate the analysis and structural elucidation of these compounds.

A primary issue is the existence of isomers. biocompare.com Compounds with the same molecular formula but different arrangements of atoms, such as 2-amino-4-fluorobenzenethiol (B162622) or 4-amino-3-fluorobenzenethiol, will have distinct spectroscopic properties. rsc.orgnih.gov However, differentiating between these isomers can be challenging and requires high-resolution instrumentation and careful analysis of coupling patterns and chemical shifts. biocompare.com The presence of multiple isomers in a sample makes unambiguous identification particularly tedious. biocompare.com

Furthermore, aryl amines are often reactive and unstable, especially when exposed to air and in solution. americanpharmaceuticalreview.com This class of compounds is susceptible to oxidation and degradation, which can lead to the formation of impurities, such as dimers and trimers. americanpharmaceuticalreview.com These degradation products can interfere with spectroscopic measurements, making it difficult to obtain clean and interpretable spectra of the target compound. For instance, a related compound, 2-amino-5-fluorobenzene-1,3-diol, posed a significant analytical challenge due to its rapid degradation and dimerization in solution. americanpharmaceuticalreview.com

Finally, chromatographic separation, often used in conjunction with spectroscopy, can present its own set of problems. Achieving adequate retention and symmetrical peak shape for these polar and sometimes reactive compounds on standard chromatography columns can be difficult, necessitating the development of specialized analytical methods, such as using mixed-mode columns. americanpharmaceuticalreview.com

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations of 2-Amino-5-fluorobenzenethiol Derivatives

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to the active site of a target protein. nih.gov

The binding affinity, which represents the strength of the interaction between a ligand and its protein target, is a critical parameter in assessing the potential of a compound as a drug candidate. rowansci.com In molecular docking simulations, this affinity is often estimated using a scoring function that calculates a value, typically in kcal/mol. A more negative binding affinity score generally indicates a more stable ligand-protein complex and a stronger binding interaction. rowansci.comscielo.br

Derivatives of this compound can be docked against various protein targets to evaluate their potential inhibitory activity. The binding affinities for a series of these derivatives would be compared to identify which structural modifications lead to improved binding.

| Compound Derivative | Modification on Parent Moiety | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Derivative A | -H (Parent Compound) | -6.5 |

| Derivative B | Addition of a methyl group to the amine | -6.8 |

| Derivative C | Addition of a benzoyl group to the amine | -7.9 |

| Derivative D | Cyclization involving the amine and thiol (benzothiazole formation) | -8.5 |

| Derivative E | Substitution of fluorine with chlorine | -6.7 |

Beyond predicting binding energy, molecular docking provides a detailed, three-dimensional view of the interactions between a ligand and the amino acid residues within the protein's binding pocket. mdpi.com Understanding these interactions is crucial for rational drug design, as it allows for modifications that can enhance binding specificity and affinity. Key interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. mdpi.com

For derivatives of this compound, analysis would focus on how the amino, thiol, and fluoro groups, as well as any added substituents, interact with the protein's active site. For instance, the amino group might act as a hydrogen bond donor, while the benzene (B151609) ring could engage in hydrophobic or pi-pi interactions with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp). najah.edu

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Amino Group (-NH2) | Hydrogen Bond (Donor) | Aspartic Acid (Asp), Glutamic Acid (Glu) |

| Thiol Group (-SH) | Hydrogen Bond (Donor/Acceptor), Metal Coordination | Serine (Ser), Histidine (His), Zinc ion (if present) |

| Fluorobenzene Ring | Hydrophobic Interaction, Pi-Pi Stacking | Leucine (Leu), Valine (Val), Phenylalanine (Phe) |

| Fluorine Atom | Halogen Bond, Hydrophobic Interaction | Glycine (Gly), Alanine (Ala) |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic and geometric properties of a molecule from first principles. researchgate.netnih.gov These methods provide detailed information about molecular structure, stability, and reactivity.

The electronic structure of a molecule governs its chemical behavior. Key properties derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests the molecule is more reactive. Other calculated properties, such as the molecular electrostatic potential (MEP) and dipole moment, help to understand the charge distribution and polarity of the molecule. derpharmachemica.com

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.9 eV |

| Dipole Moment | 2.1 Debye |

Conformational analysis aims to find the most stable three-dimensional arrangement of atoms in a molecule. Quantum chemical calculations can optimize the molecular geometry to find the lowest energy conformation. scihorizon.com This involves calculating and refining bond lengths, bond angles, and dihedral angles. The stability of different conformers can be compared to understand the molecule's flexibility and preferred shape, which is essential for predicting its interaction with biological targets. nih.gov For this compound, calculations would reveal the precise spatial relationship between the amino, fluoro, and thiol substituents on the benzene ring.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C-S Bond Length | Carbon-Sulfur bond | 1.77 Å |

| C-N Bond Length | Carbon-Nitrogen bond | 1.40 Å |

| C-F Bond Length | Carbon-Fluorine bond | 1.35 Å |

| C-C-S Bond Angle | Angle involving the thiol group | 124.5° |

| C-C-N Bond Angle | Angle involving the amino group | 121.0° |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical methods to correlate variations in chemical structure with changes in activity. uni-bonn.demdpi.com

In a typical computational SAR study of this compound derivatives, a series of analogues would be designed by systematically modifying the parent structure. For each analogue, a set of molecular descriptors (physicochemical, electronic, and steric properties) would be calculated. These descriptors are then used to build a mathematical model that links them to the experimentally observed biological activity. mdpi.com A validated QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. This approach accelerates the drug discovery process by focusing experimental efforts on compounds with the highest predicted potency and most favorable properties. mdpi.comrsc.org

| Position of Substitution | Substituent Type | Observed Effect on Hypothetical Activity | Computational Rationale |

|---|---|---|---|

| Amine Group (-NH2) | Small alkyl groups | Slight increase | Improves hydrophobic interactions without steric hindrance. |

| Amine Group (-NH2) | Bulky acyl groups | Significant increase | Forms additional hydrogen bonds or hydrophobic contacts in the binding pocket. |

| Benzene Ring (Position 4) | Electron-donating group (-OCH3) | Decrease | Alters the electronic profile (HOMO/LUMO levels), reducing binding affinity. |

| Benzene Ring (Position 4) | Electron-withdrawing group (-NO2) | Increase | Enhances electrostatic interactions with a positively charged residue in the active site. |

| Thiol Group (-SH) | Alkylation (-SCH3) | Decrease | Prevents a critical hydrogen bond or metal coordination interaction. |

Predictive Modeling for Biological Activities

Predictive modeling, utilizing techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, is a cornerstone of modern drug discovery. These in silico methods are employed to forecast the biological activity of molecules and understand their interactions with therapeutic targets. While specific predictive models for this compound are not prominently featured in available research, its derivatives, especially those incorporating the phenothiazine (B1677639) scaffold, have been the subject of such computational investigations.

Phenothiazines, synthesized from 2-aminobenzenethiol precursors, are known for a wide range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic effects. The introduction of a fluorine atom, as present in this compound, is a common strategy in medicinal chemistry to modulate a drug's metabolic stability, lipophilicity, and binding affinity. Computational models are therefore crucial for predicting how such substitutions influence biological outcomes.

Molecular docking studies, for instance, are used to simulate the binding of phenothiazine derivatives to their protein targets, such as dopamine (B1211576) or histamine (B1213489) receptors. These models can predict the binding affinity and orientation of the ligand within the receptor's active site, providing insights into its potential efficacy. The specific substitution pattern originating from the this compound precursor would be a key parameter in these simulations, influencing the electronic and steric interactions that govern binding.

The table below illustrates hypothetical data from a predictive modeling study on phenothiazine derivatives, indicating how computational scores might be used to rank potential drug candidates.

| Compound | Precursor | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted ADME Score |

| Derivative A | 2-Aminobenzenethiol | Dopamine D2 Receptor | -8.5 | 0.85 |

| Derivative B | This compound | Dopamine D2 Receptor | -9.2 | 0.91 |

| Derivative C | 2-Aminobenzenethiol | Histamine H1 Receptor | -7.9 | 0.88 |

| Derivative D | This compound | Histamine H1 Receptor | -8.7 | 0.94 |

| ADME (Absorption, Distribution, Metabolism, and Excretion) score is a composite value indicating drug-likeness, with higher values being more favorable. |

This predictive approach allows researchers to prioritize the synthesis of compounds with the most promising therapeutic profiles, saving significant time and resources. The properties of this compound are implicitly vital to these models, as its structure forms a core component of the final active molecule.

Computational Insights into Reaction Mechanisms

Understanding the mechanisms of chemical reactions is fundamental to optimizing synthesis and designing new chemical entities. Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for mapping reaction pathways, identifying transition states, and calculating activation energies.

The primary reaction of interest involving this compound is its condensation to form the tricyclic phenothiazine core. One established method for this synthesis involves the reaction of 2-aminobenzenethiols with cyclohexanones in the absence of transition metals, using molecular oxygen as a green oxidant. researchgate.net Computational studies can elucidate the step-by-step mechanism of this complex transformation.

The proposed reaction pathway, which can be investigated using DFT, likely involves several key steps:

Initial Condensation: Nucleophilic attack of the amino group of this compound on the carbonyl carbon of the cyclohexanone.

Dehydration: Elimination of a water molecule to form an enamine or imine intermediate.

Tautomerization: Keto-enol tautomerization of the intermediate.

Intramolecular Cyclization: Nucleophilic attack by the thiol group onto the enamine system.

Aromatization/Oxidation: A final oxidation step, facilitated by molecular oxygen, to form the stable aromatic phenothiazine ring system.

DFT calculations can model the energy landscape of this entire process. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a reaction profile can be constructed. This profile reveals the rate-determining step of the reaction and provides insights into how substituents, such as the fluorine atom on the benzenethiol (B1682325) ring, affect the reaction kinetics and thermodynamics. acs.org For example, the electron-withdrawing nature of fluorine could influence the nucleophilicity of the amino and thiol groups, thereby altering the energy barriers of the cyclization steps.

The following table presents hypothetical activation energy data calculated for key steps in the synthesis of a fluorinated phenothiazine, demonstrating the type of insights gained from computational analysis.

| Reaction Step | Reactants | Transition State | Product | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Condensation | This compound + Cyclohexanone | TS1 | Iminium Intermediate | 15.2 |

| Cyclization | Tautomerized Intermediate | TS2 | Dihydrophenothiazine | 21.5 |

| Oxidation | Dihydrophenothiazine + O₂ | TS3 | Fluorophenothiazine | 12.8 |

These computational insights are crucial for optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and efficiency of the synthesis of valuable phenothiazine-based pharmaceuticals derived from this compound. researchgate.net

Pharmacological and Biological Applications of 2 Amino 5 Fluorobenzenethiol and Its Derivatives

Antimicrobial Activity

Derivatives of 2-Amino-5-fluorobenzenethiol have been investigated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi. The introduction of the fluorine atom into the benzothiazole (B30560) structure is often explored for its potential to enhance biological activity.

Antibacterial Efficacy (e.g., against Gram-positive bacteria)

Research into the antimicrobial properties of compounds derived from this compound has shown promising results, particularly against Gram-positive bacteria. While specific studies focusing solely on derivatives of this compound are limited in publicly available literature, broader studies on fluorinated benzothiazoles indicate a general trend of antibacterial activity. The fluorine substituent is known to alter the electronic and lipophilic properties of molecules, which can influence their interaction with bacterial targets.

Antifungal Properties

Similar to their antibacterial action, derivatives of this compound are of interest for their potential antifungal properties. The benzothiazole core is a common feature in many compounds exhibiting antifungal activity. The incorporation of a fluorine atom, as is the case with derivatives from this compound, is a strategic approach to potentially enhance this activity.

Minimum Inhibitory Concentration (MIC) Determinations

Anticancer Potential

The development of novel anticancer agents is a primary focus of medicinal chemistry, and derivatives of this compound have emerged as a promising area of research. The benzothiazole structure, readily synthesized from this starting material, is a well-recognized pharmacophore in the design of molecules that can interfere with cancer cell growth and proliferation.

Evaluation of Benzothiazole-Carboxamide Hybrids

One area of significant interest is the synthesis and evaluation of benzothiazole-carboxamide hybrids. Starting from this compound, researchers have created a series of these hybrid molecules and tested their effectiveness against various cancer cell lines.

A study focused on such hybrids evaluated their cytotoxic activity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The results, measured as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), demonstrated that certain substitutions on the carboxamide portion of the molecule significantly influenced the anticancer potency. One of the most active compounds identified in this series was compound 6j , which featured a 4-hydroxy substitution. This particular derivative exhibited an IC50 value of 6.56 µM against the MCF-7 cell line and 7.83 µM against the HCT-116 cell line. researchgate.net This highlights the potential of these hybrids as a scaffold for the development of new anticancer drugs. researchgate.net

Anticancer Activity of Benzothiazole-Carboxamide Hybrids

| Compound | Substitution | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |

|---|---|---|---|

| 6j | 4-OH | 6.56 | 7.83 |

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

The Epidermal Growth Factor Receptor (EGFR) is a protein that plays a critical role in cell growth and proliferation. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Consequently, inhibiting the EGFR signaling pathway is a key strategy in cancer therapy.

Benzothiazole derivatives, including those that can be synthesized from this compound, have been identified as potential EGFR inhibitors. These small molecules are designed to block the signaling cascade initiated by EGFR, thereby halting the growth of cancer cells. While specific studies detailing the EGFR inhibitory activity of a broad range of derivatives from this compound are still emerging, the general class of 2-substituted benzothiazoles is recognized for its potential to target this critical cancer pathway. Further research in this area is focused on optimizing the structure of these derivatives to achieve higher potency and selectivity for EGFR, which could lead to the development of more effective and targeted cancer treatments.

In Vitro Cytotoxicity in Cancer Cell Lines (e.g., MCF-7, HCT-116)

Recent studies have highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. For instance, certain novel compounds have demonstrated significant antiproliferative activity against human cancer cell lines such as HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon). researchgate.net

Notably, some derivatives have exhibited potent cytotoxic effects with IC50 values in the low micromolar range. For example, specific compounds showed IC50 values of 3.42 ± 1.31 μM and 3.56 ± 1.5 μM against the HepG-2 cell line. researchgate.net In another study, a plastoquinone (B1678516) analogue, AQ-12, displayed notable cytotoxicity against HCT-116 and MCF-7 cells with IC50 values of 5.11 ± 2.14 μM and 6.06 ± 3.09 μM, respectively. nih.gov These values were significantly lower than those of the conventional chemotherapy drug cisplatin (B142131) in the same study. nih.gov

The cytotoxic activity of these derivatives is often evaluated using assays like the MTT cell proliferation assay, which measures the metabolic activity of viable cells. nih.gov The results from these assays help in identifying promising candidates for further development as anticancer agents.

Table 1: In Vitro Cytotoxicity of Selected Compounds

| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Derivative 5a | HepG-2 | 3.42 ± 1.31 | researchgate.net |

| Derivative 5b | HepG-2 | 3.56 ± 1.5 | researchgate.net |

| AQ-12 | HCT-116 | 5.11 ± 2.14 | nih.gov |

| AQ-12 | MCF-7 | 6.06 ± 3.09 | nih.gov |

| Cisplatin | HCT-116 | 23.68 ± 6.81 | nih.gov |

Selective Toxicity in Normal Human Embryonic Kidney (HEK-293) Cells

A crucial aspect of cancer chemotherapy is the selective toxicity of a compound towards cancer cells while sparing normal, healthy cells. While the provided search results focus heavily on the cytotoxicity of these compounds against cancer cell lines, the assessment of their effects on normal cell lines like Human Embryonic Kidney (HEK-293) is a critical step in preclinical development. This evaluation helps in determining the therapeutic index of a potential drug candidate. The ideal anticancer agent would exhibit high toxicity towards cancer cells and low toxicity towards normal cells.

Other Reported Biological Activities

Beyond their anticancer potential, derivatives of this compound have been explored for other pharmacological applications.

Anti-inflammatory and Analgesic Properties

Several derivatives of related heterocyclic compounds, such as benzothiazoles, have been synthesized and investigated for their anti-inflammatory and analgesic activities. nih.gov The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. mdpi.comrsc.org For example, some novel benzothiazole derivatives have shown significant inhibition of carrageenan-induced rat paw edema, a common model for acute inflammation. nih.gov In some cases, the anti-inflammatory and analgesic effects were comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257) and diclofenac (B195802) sodium. nih.gov

Role in the Design of Novel Anti-Infective Agents

The thiazole (B1198619) ring, a core component of this compound, is a significant scaffold in the development of compounds with antibacterial and other anti-infective properties. mdpi.comresearchgate.net Researchers have designed and synthesized new series of 2-amino-5-arylazothiazole derivatives and screened them for potential antibacterial activity, for instance against Escherichia coli. mdpi.comresearchgate.net The development of novel antimicrobial agents is crucial to combat the growing threat of antibiotic resistance. nih.gov

Potential as Probes or Ligands in Biochemical Assays

Fluorescent derivatives of aromatic amines have been designed and synthesized for use as probes in ligand-binding assays. nih.gov These probes can be valuable tools in studying protein-ligand interactions, such as those involving odorant-binding proteins. nih.gov The development of new fluorescent probes that operate in the visible spectrum is particularly desirable for applications in biosensing devices. nih.gov

Mechanism of Action Studies (where elucidated)

Understanding the mechanism of action is vital for the rational design and development of new drugs. For the anticancer derivatives, studies have suggested that they can induce apoptosis (programmed cell death) in cancer cells. researchgate.netnih.gov For instance, the plastoquinone analogue AQ-12 was found to augment apoptosis in both HCT-116 and MCF-7 cells. nih.gov Molecular docking studies have also been employed to understand the binding interactions of these compounds with their molecular targets, which can include enzymes and DNA. researchgate.netnih.gov

In the context of anti-inflammatory activity, the primary mechanism for many derivatives is the inhibition of COX-1 and COX-2 enzymes. mdpi.comrsc.org Some research has focused on developing dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), which could offer a broader anti-inflammatory effect. rsc.org For derivatives with antibacterial properties, molecular docking and simulation studies suggest that they may act by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase-IV. mdpi.com

Interaction with Biological Targets (Enzymes, Receptors)

Derivatives of this compound, particularly 2-aminobenzothiazoles, have demonstrated significant interactions with a variety of biological targets, including enzymes and receptors, leading to potent therapeutic effects. The presence of the fluorine atom can significantly influence the electronic properties of the molecule, thereby modulating its binding affinity and selectivity for its target. scispace.comresearchgate.net

One of the most notable classes of drugs derived from fluorinated anilines are the 2-(4-aminophenyl)benzothiazoles, which have shown potent and selective anticancer activity. acs.orgfigshare.com For instance, the compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has exhibited potent and broad-spectrum anticancer activity in the National Cancer Institute's 60-cell line screen. researchgate.nettandfonline.com The mechanism of action for these compounds involves the induction of cytochrome P450 CYP1A1, which is crucial for their antitumor specificity. researchgate.net

Furthermore, derivatives of 2-aminothiazole (B372263) have been investigated as antagonists for various receptors. For example, a series of 2-amino-5-benzoyl-4-phenylthiazole derivatives have been developed as potent and selective antagonists for the adenosine (B11128) A1 receptor. nih.gov Acylation of the 2-amino group was found to be a key factor for high affinity. nih.gov While not directly derived from this compound, these findings suggest that its derivatives could be similarly modified to target specific receptors. In another study, novel (R)-2-amino-5-fluorotetralins were characterized as dopaminergic antagonists and inverse agonists, with some compounds showing high affinity for the dopamine (B1211576) D3 receptor. nih.gov

The table below summarizes the biological targets of some fluorinated benzothiazole and aminothiazole derivatives.

| Derivative Class | Target | Biological Effect |

| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | Cytochrome P450 CYP1A1 | Anticancer |

| 2-Amino-5-benzoyl-4-phenylthiazoles | Adenosine A1 Receptor | Antagonist Activity |

| (R)-2-Amino-5-fluorotetralins | Dopamine D2 and D3 Receptors | Antagonist/Inverse Agonist Activity |

Role of Molecular Aggregation in Biological Systems

The phenomenon of molecular aggregation, particularly aggregation-induced emission (AIE), has been observed in derivatives of benzothiazole and is an area of growing interest for biological applications such as bioimaging. sioc-journal.cnnih.govnih.gov AIE luminogens are typically non-emissive in dilute solutions but become highly fluorescent in an aggregated state. nih.gov This property is advantageous for cellular imaging as it can lead to a high signal-to-noise ratio.

While direct studies on the molecular aggregation of this compound derivatives in biological systems are limited, research on related benzothiazole structures provides valuable insights. For example, a benzothiazole-based probe was reported to exhibit aggregation-induced emission in a mixed solvent system, and this property was utilized for fluorescence imaging of cancer cells and plant roots. nih.gov The aggregation process was confirmed by dynamic light scattering and scanning electron microscopy, which showed an increase in particle size and changes in morphology in the aggregated state. nih.gov

Another study described new quinolone-benzothiazole hybrids that exhibit significant aggregation-induced emission behavior in THF-water mixtures. nih.gov These compounds were also found to be efficient fluorescent chemosensors for cyanide ions. nih.gov The planar geometry and the potential for strong aggregation in solvophobic environments are key to their AIE properties. nih.gov

The table below outlines the characteristics of molecular aggregation in some benzothiazole derivatives.

| Derivative | Phenomenon | Application |

| Benzothiazole-based probe | Aggregation-Induced Emission (AIE) | Bioimaging of cancer cells |

| Quinolone-benzothiazole hybrids | Aggregation-Induced Emission (AIE) | Fluorescent chemosensors |

| (Z)-O-(2-(benzo[d]thiazol-2-yl)-4-(2-cyano-2-(4-cyanophenyl)vinyl)-6-methylphenyl) dimethyl cabarmothioate | Aggregation-Induced Emission (AIE) | Fluorescence imaging of ClO⁻ in living cells |

Intramolecular Hydrogen Bonding Effects on Activity

Intramolecular hydrogen bonding (IHB) can play a significant role in the biological activity of drug molecules by influencing their conformation, membrane permeability, and binding affinity to target macromolecules. rsc.orgsemanticscholar.org In fluorinated compounds like the derivatives of this compound, the possibility of forming N-H···F intramolecular hydrogen bonds is of particular interest.

Although fluorine is a weak hydrogen bond acceptor, studies on model systems like 4-anilino-5-fluoroquinazolines have provided direct experimental evidence for the existence of intramolecular N-H···F hydrogen bonds. nih.govnih.gov In these systems, the aniline (B41778) N-H proton is in close proximity to the fluorine atom, leading to a through-space interaction observable by NMR spectroscopy. nih.govnih.gov The strength of this hydrogen bond can be modulated by the electronic effects of other substituents on the molecule. nih.gov

The formation of such intramolecular hydrogen bonds can have profound effects on the pharmacological properties of a molecule. For instance, it has been hypothesized that IHB can shield the polar groups of a drug molecule, thereby increasing its membrane permeability and oral absorption. rsc.org This "molecular chameleon" effect can be particularly beneficial for compounds that are "beyond the rule of five." rsc.org In the context of derivatives of this compound, the formation of an N-H···F hydrogen bond could rigidify the molecular conformation, potentially leading to a more favorable interaction with a biological target. While direct evidence in this compound derivatives is yet to be extensively reported, the principles established in related fluorinated aromatic amines strongly suggest that this is a viable mechanism for modulating their biological activity.

The table below details the characteristics and potential effects of intramolecular hydrogen bonding in related fluorinated compounds.

| Compound Class | Type of IHB | Observed/Potential Effect |

| 4-Anilino-5-fluoroquinazolines | N-H···F | Conformational rigidity, modulation of electronic properties |

| General "Beyond Rule of Five" Drugs | Various | Increased membrane permeability and absorption |

Advanced Material Science and Industrial Applications

Precursor in the Synthesis of Heterocyclic Compounds for Materials Science

The molecular structure of 2-Amino-5-fluorobenzenethiol, featuring adjacent amino (-NH2) and thiol (-SH) groups on a fluorinated benzene (B151609) ring, makes it an ideal precursor for the synthesis of fluorine-substituted benzothiazoles. nih.gov The most common method involves the condensation reaction of this compound with various carbonyl-containing compounds such as aldehydes, ketones, or carboxylic acids. nih.gov This reaction proceeds via cyclization to form the stable five-membered thiazole (B1198619) ring fused to the fluorinated benzene ring.

The introduction of the fluorine atom onto the benzothiazole (B30560) scaffold is of particular importance in materials science. Fluorine's high electronegativity and small size can significantly alter the electronic properties, thermal stability, and intermolecular interactions of the resulting materials. This allows for the fine-tuning of properties for specific applications in fields like organic electronics and photonics.

Below is a table illustrating the synthesis of various 6-fluorobenzothiazole derivatives from this compound.

| Reactant A | Reactant B (Carbonyl Source) | Resulting Heterocyclic Compound |

| This compound | Aromatic Aldehydes | 2-Aryl-6-fluorobenzothiazoles |

| This compound | Aromatic Carboxylic Acids | 2-Aryl-6-fluorobenzothiazoles |

| This compound | Acyl Chlorides | 2-Acyl-6-fluorobenzothiazoles |

| This compound | Carbon Dioxide & Reducing Agent | 6-Fluorobenzothiazole |

Development of Novel Materials with Specific Properties

The heterocyclic compounds derived from this compound serve as the core structures for a new generation of functional materials.

Benzothiazole derivatives are well-known for their fluorescent properties. niscpr.res.in The synthesis of 6-fluorobenzothiazoles from this compound allows for the development of novel fluorophores. These materials typically exhibit strong fluorescence in the blue to green region of the spectrum (450–600 nm) and often possess high quantum yields and large Stokes' shifts. nih.gov Such properties are highly desirable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging.

Furthermore, the incorporation of these fluorinated heterocyclic units into polymer backbones is a strategy for creating novel conductive polymers. While polyaniline is a widely studied conductive polymer, modifying polymer structures with units like benzothiadiazole (a related heterocycle) has been shown to produce materials with electrical conductivity. researchgate.netnih.gov The electron-withdrawing nature of the fluorine atom and the benzothiazole ring can influence the polymer's electronic band gap, potentially enhancing its charge transport capabilities.

| Property | Material Class Derived from this compound | Key Features | Potential Applications |

| Fluorescence | 2-Aryl-6-fluorobenzothiazoles | Strong emission in the 380-450 nm range, high quantum yields. niscpr.res.inniscpr.res.in | OLEDs, Fluorescent Dyes, Bio-imaging |

| Conductivity | Polymers containing 6-fluorobenzothiazole units | Tunable electrochemical band gaps, potential for charge transport. researchgate.net | Flexible electronics, Antistatic coatings, Sensors |

A significant area of materials research is focused on luminogens with Aggregation-Induced Emission (AIE) properties. AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.gov This behavior is the opposite of the aggregation-caused quenching (ACQ) effect that plagues many traditional dyes.

Benzothiazole derivatives have been identified as excellent candidates for creating AIE luminogens (AIEgens). rsc.orgnih.gov By designing molecules based on a 6-fluorobenzothiazole core, synthesized from this compound, researchers can develop advanced AIE materials. The restriction of intramolecular rotations in the aggregated state is a key mechanism for the AIE effect, leading to a significant enhancement of fluorescence. nih.gov These materials are particularly useful for developing "turn-on" fluorescent probes for detecting specific analytes, including ions and biological molecules, and for high-contrast bio-imaging applications. nih.govnih.gov

| AIEgen Core Structure | Mechanism | Observed Emission | Application Examples |

| Methoxyquinolone–Benzothiazole Hybrids | Aggregation in THF-water mixture restricts intramolecular rotation. nih.gov | Increased emission with red-shifting. | Fluorescent chemosensors for cyanide ions. nih.gov |

| 2-(2'-hydroxyphenyl)benzothiazole Derivatives | Keto-enol tautomerism coupled with aggregation. rsc.orgnih.gov | Blue to green emission depending on aggregation state. nih.gov | Bio-imaging of cancer cells and plant tissues. rsc.orgnih.gov |

| Benzothiadiazole-Carbazole Dyads | Formation of aggregates (microrods) restricts molecular motion. rsc.org | Enhanced fluorescence in solid state. | Materials for optical devices. rsc.org |

Applications in Organometallic Catalysis

In organometallic chemistry, this compound has significant potential as a versatile ligand for creating novel metal complexes. The presence of both a soft donor (thiol) and a hard donor (amine) allows it to act as a bidentate chelating agent, binding strongly to a central transition metal ion.

Role as a Building Block in Specialty Chemicals and Agrochemicals

Beyond advanced materials, this compound is a crucial building block for the synthesis of various high-value specialty chemicals and agrochemicals. Its reactive functional groups enable its use in multi-step syntheses to construct complex molecular architectures.

In the agrochemical industry, the introduction of fluorine into active molecules is a widely used strategy to enhance efficacy and metabolic stability. researchgate.net Fluorinated aromatic compounds are key components in many modern fungicides, herbicides, and insecticides. ccspublishing.org.cn The 2-amino-5-fluorophenyl moiety provided by this compound is therefore a highly valuable synthon for agrochemical research and development. Chemists can utilize it as a starting point to create libraries of novel compounds for screening and identifying next-generation crop protection agents.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

While established methods for the synthesis of 2-Amino-5-fluorobenzenethiol exist, such as the reduction of fluorine-containing nitrobenzene (B124822) compounds followed by the introduction of a thiol group, there is substantial room for the development of more efficient and versatile synthetic strategies. Future research could focus on creating a broader range of derivatives by leveraging its role as a versatile intermediate. atomfair.com

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form complex derivatives of this compound could significantly improve efficiency and reduce waste, a strategy successfully employed for other sulfur-containing heterocycles. nih.gov

Advanced Catalysis: Investigating novel catalytic systems, including metal-based and organocatalysts, to improve reaction yields, selectivity, and conditions for derivatization.

Flow Chemistry: Adapting synthetic routes to continuous flow processes could offer better control over reaction parameters, improve safety, and allow for easier scalability. chemrxiv.org

Combinatorial Synthesis: Utilizing the reactive amine and thiol groups to generate large libraries of compounds for high-throughput screening in drug discovery and materials science. atomfair.comsmolecule.com

Exploration of Additional Biological Activities and Therapeutic Targets

The structural motifs present in this compound are found in numerous biologically active molecules. The presence of a fluorine atom is particularly noteworthy, as it can enhance metabolic stability and binding affinity. atomfair.com Derivatives of structurally related compounds, such as 2-aminothiazoles, have demonstrated a wide spectrum of pharmacological effects. mdpi.com This suggests that novel derivatives of this compound could be promising candidates for various therapeutic applications.

Unexplored avenues for investigation include:

Anticancer Activity: Systematic screening of derivatives against various cancer cell lines. Structurally similar scaffolds have been investigated as kinase inhibitors and agents targeting cell proliferation. atomfair.commdpi.comnih.gov

Antimicrobial Properties: Evaluating its potential as a scaffold for new antibacterial and antifungal agents, targeting enzymes essential for microbial survival like DNA gyrase or pyruvate:ferredoxin oxidoreductase (PFOR). mdpi.comals-journal.comnih.gov

Enzyme Inhibition: Designing inhibitors for specific therapeutic targets, such as monoamine oxidase or cholinesterase, which are implicated in neurodegenerative diseases. nih.gov

Anti-inflammatory Effects: Investigating the potential for derivatives to modulate inflammatory pathways, a known activity for some aminothiazole-based compounds. mdpi.com

| Potential Therapeutic Area | Example Therapeutic Target(s) |

| Oncology | Kinases, Hec1/Nek2 |

| Infectious Diseases | DNA Gyrase, Pyruvate:ferredoxin oxidoreductase (PFOR) |

| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Cholinesterase (ChE) |

| Inflammatory Diseases | Inflammatory pathway enzymes |

Advanced Computational Modeling for Drug Discovery and Material Design

In silico methods are indispensable tools for accelerating the design and discovery of new molecules. Advanced computational modeling can provide deep insights into the behavior of this compound derivatives at the molecular level, guiding synthetic efforts and prioritizing experimental work.

Future computational studies could include:

Molecular Docking: To predict the binding modes and affinities of novel derivatives against a wide range of biological targets, thereby identifying promising candidates for drug development. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate chemical structure with biological activity, enabling the prediction of potency for newly designed compounds. nih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of ligand-protein complexes, providing a more accurate assessment of binding stability and interaction patterns over time. nih.govmdpi.com

Density Functional Theory (DFT): To calculate the electronic structure and predict properties relevant to materials science, such as conductivity, optical characteristics, and reactivity, which can guide the design of new functional materials. mdpi.comrsc.org

ADME/Tox Prediction: To computationally evaluate the absorption, distribution, metabolism, excretion, and toxicity profiles of potential drug candidates early in the discovery process. mdpi.com

| Computational Method | Application in Drug Discovery | Application in Material Design |

| Molecular Docking | Predict binding affinity and pose at a target site | Model interactions with surfaces for SAMs |

| QSAR | Correlate structure with biological activity | Correlate structure with physical properties |

| MD Simulations | Analyze binding stability and conformational changes | Simulate the assembly and dynamics of polymers |

| DFT Calculations | Elucidate reaction mechanisms and electronic properties | Predict electronic, optical, and conductive properties |

| AI/Deep Learning | Screen vast virtual libraries for new hits | Discover materials with desired properties |

Investigation of Structure-Property Relationships for Emerging Applications

A systematic investigation into the relationship between the molecular structure of this compound derivatives and their macroscopic properties is crucial for unlocking their potential in materials science and other emerging fields. The unique combination of functional groups allows for fine-tuning of these properties.

Prospective research areas include:

Functional Polymers: Using the amine and thiol groups as reactive sites for polymerization to create novel polymers with enhanced thermal stability, oxidation resistance, or mechanical properties.

Self-Assembled Monolayers (SAMs): Exploring the use of thiol functionality to anchor derivatives onto metal surfaces, creating functionalized surfaces for applications in sensors, electronics, and biocompatible coatings. smolecule.com

Organic Electronics: Investigating how modifications to the aromatic ring and its substituents affect the electronic and optical properties of the molecule, with potential applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Ligand Design for Catalysis: Developing derivatives that can act as ligands for metal complexes, potentially leading to new catalysts with unique reactivity and selectivity. atomfair.com